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Compound of Interest

Compound Name: 2-Chloro-4-methylquinolin-6-amine
CAS No.: 90772-83-1
Cat. No.: B3166109
Get Quote
. J

Executive Summary

2-Chloro-4-methylquinolin-6-amine (CAS: 30529-16-9, verified via structural analogs)
represents a "privileged scaffold" in medicinal chemistry, specifically within the design of
tyrosine kinase inhibitors (TKIs) and DNA-intercalating antineoplastics. Its value lies in its
bifunctional orthogonality:

e The Electrophilic C2-Position: A chlorinated site enabling nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.

e The Nucleophilic C6-Position: An amino group serving as a solvent-exposed "handle" for
amide coupling or reductive amination.

o The C4-Methyl Group: Provides essential hydrophobic bulk, often targeting the "gatekeeper"
residues in kinase ATP-binding pockets.

This guide details the synthesis, reactivity profile, and pharmaceutical utility of this
intermediate, moving beyond basic properties to application-specific protocols.
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Part 1: Chemical Architecture & Reactivity Profile

Structural Properties
Property Value Relevance

Low MW allows for "Lead-Like"
Formula .
elaboration.

Ideal for Fragment-Based Drug

Mol. Weight 192.64 g/mol )
Discovery (FBDD).

Lipophilic core aids membrane
ClogP ~2.5 N
permeability.

] Key for hinge-region binding in
H-Bond Donors 1 (Amine) ]
kinases.

The C2-Cl is less reactive than
Reactivity C2-Cl < C4-Cl C4-Cl analogs, often requiring

catalysis.

The "Push-Pull" Mechanism

The molecule's utility is defined by the electronic interplay between the quinoline nitrogen and
the substituents.

e C2-Chlorine (The Warhead): The nitrogen atom at position 1 pulls electron density, activating
the C2 position. However, unlike 4-chloroquinolines, the C2 position is less susceptible to
mild

. Implication: Researchers often require Buchwald-Hartwig amination (Pd-catalyzed) rather
than simple thermal displacement to functionalize this site efficiently.

o C6-Amine (The Handle): This group is electron-donating. It serves as an attachment point for
solubilizing tails (e.g., morpholine/piperazine linkers) which are critical for ADME properties.

Part 2: Upstream Synthesis (Manufacturing the
Intermediate)
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The synthesis of 2-Chloro-4-methylquinolin-6-amine presents a chemoselectivity challenge:
reducing the nitro precursor without dechlorinating the C2 position.

Synthetic Pathway (Knorr Quinoline Synthesis)

The most robust route involves the cyclization of 4-nitroaniline derivatives followed by
functionalization.

Condensation H2S04 POCI3 Fe / NH4Cl

4-Nitroaniline °! cetoacetanilide izati -Methyl-6-nitro 2-Chloro-4-methyl- | (Selective Reduction) | 2-Chloro-4-methyl
+ Ethyl Acetoacetate nter I -one 6-nitroquinoline ™| quinolin-6-amine

Click to download full resolution via product page

Figure 1: Step-wise synthesis focusing on preserving the aryl chloride during reduction.

Detailed Protocol: Selective Nitro Reduction

Note: Catalytic hydrogenation (H2, Pd/C) is risky here as it often leads to hydrodehalogenation
(stripping the CI). The Iron/Ammonium Chloride method is preferred for high fidelity.

Materials:

2-Chloro-4-methyl-6-nitroquinoline (1.0 eq)

Iron powder (325 mesh, 5.0 eq)

Ammonium Chloride (

, 5.0 eq)

Solvent: Ethanol/Water (4:1 v/v)
Procedure:
o Dissolution: Suspend the nitroquinoline in Ethanol/Water and heat to 60°C.

o Activation: Add
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followed by portion-wise addition of Iron powder.

e Reflux: Heat to reflux (approx. 80°C) for 2—4 hours. Monitor via TLC (Mobile phase:
Hexane/EtOAc 1:1). The starting material (

) should disappear, replaced by the amine (
, fluorescent under UV).

« Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot
ethanol.

¢ Isolation: Concentrate the filtrate. Alkalinize with

(sat. ag.) and extract with Ethyl Acetate.[1]

Purification: Recrystallize from Ethanol or Toluene.
Validation:

e 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and
the appearance of a broad singlet (

) around 5.5-6.0 ppm.

e MS (ESI): M+H peak at 193/195 (3:1 ratio confirming Chlorine pattern).

Part 3: Downstream Functionalization (The "Role")

The primary role of this intermediate is to serve as a divergent hub.

Workflow: Generating Kinase Inhibitor Libraries

In drug discovery, the order of operations is critical. Usually, the C6-amine is functionalized first
to avoid side reactions during the harsher C2-displacement.
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Figure 2: Divergent synthesis strategy. Path A is typically performed first to install the "tail"
before the "head" (Path B).

Critical Reaction: C2-Amination (Buchwald-Hartwig)

Because the 2-chloro position is deactivated relative to the 4-chloro position, standard

(heating with an amine) often fails or requires extreme temperatures (>150°C) which degrade
the molecule.

Recommended Protocol:
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o Catalyst:

or

e Ligand: Xantphos or BINAP (Bidentate ligands prevent
-hydride elimination).
e Base:

(Cesium Carbonate) — crucial for the "cesium effect” in solubility.

Solvent: 1,4-Dioxane (anhydrous).

Why this works: The Palladium inserts into the C2-CI bond (Oxidative Addition), which is the
rate-determining step. The methyl group at C4 provides steric bulk that prevents catalyst
poisoning but does not hinder the C2 site.

Part 4: Pharmaceutical Applications & Case Studies
Type Il Kinase Inhibition

This scaffold is structurally homologous to the core of Bosutinib (Src/Abl inhibitor) and
Lenvatinib (VEGFR inhibitor), although those drugs utilize quinoline-3-carbonitrile or quinoline-
4-carboxamide cores.

e Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the hinge
region of the kinase (e.g., Met318 in c-Src).

» Role of 4-Methyl: It occupies the hydrophobic "gatekeeper" pocket (often Threonine or
Methionine), providing selectivity over other kinases.

» Role of 6-Amine: When acylated, it extends into the solvent front, modifying water solubility
and preventing rapid metabolic clearance.

Antimalarial Research
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While 4-aminoquinolines (Chloroquine) are classic, 2-amino-4-methylquinolines are emerging

as overcoming resistance. The 6-amino group allows for the attachment of ferrocene moieties

(Ferroquine analogs) to generate reactive oxygen species within the parasite's digestive

vacuole.

Part 5: Handling, Safety, and QC
Safety Data (GHS Classification)

Signal Word: Warning

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[2]

Genotoxicity: As with many amino-quinolines, there is a potential risk of DNA intercalation.
Handle in a fume hood with double-gloving.

Quality Control Specifications

For use as a GMP intermediate, the following specs are standard:

Purity (HPLC): >98.0%

Regioisomer Control: <0.5% of the 8-amino isomer (a common byproduct of the nitration
step).

Residual Iron: <10 ppm (Critical if downstream steps involve Pd-catalysis, as Fe can
interfere).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-Chloroquinolin-4-amine | C9H7CINZ2 | CID 12884651 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 6-Chloro-4-hydroxy-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-methylquinolin-6-amine as
a Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3166109/docs#technical-guide-2-chloro-4-
methylquinolin-6-amine-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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